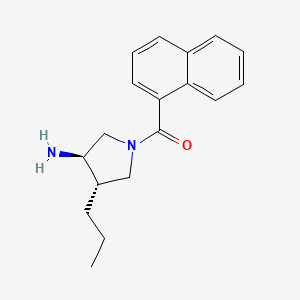![molecular formula C17H18ClN3O3 B5640286 2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)
2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-[(4-Chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide often involves complex reactions, such as the formation of dimeric pairs through intermolecular N-H...O hydrogen bonds, showcasing the intricate processes required to create these molecules. For instance, the synthesis of related compounds involves refluxing with ethyl 2-bromoacetate or reacting with hydrazine, followed by various condensation reactions to introduce specific functional groups (Siddiqui et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals extensive intramolecular hydrogen bonding, which stabilizes their structures. The heterocyclic thiazine rings, for example, adopt half-chair conformations, a characteristic that might be relevant when analyzing the structure of this compound (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of complex structures through the reaction with hydrazine hydrate, phenylhydrazine, or other nucleophilic reagents. These reactions not only yield new derivatives but also showcase the versatility and reactivity of the core structures. For instance, the reaction of 4-acetyl-3-chloro-5,6-diphenylpyridazine with hydrazine hydrate leads to pyrazolinopyridazine derivatives, demonstrating the chemical reactivity of these compounds (Ismail et al., 1989).
Physical Properties Analysis
The physical properties of compounds within this chemical class often include high melting points and significant thermal stability, attributed to their aromatic nature and extensive intramolecular bonding. These properties are crucial for understanding the potential applications of this compound in various fields.
Chemical Properties Analysis
The chemical properties of related compounds can include antioxidant and antimicrobial activities, which are influenced by their molecular structures. For example, some derivatives have shown significant antibacterial activity and lipoxygenase inhibitory activity, highlighting the potential of these compounds for pharmaceutical applications (Rasool et al., 2016).
Propiedades
IUPAC Name |
1-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-8-14(9-12(2)16(11)18)24-10-15(22)20-21-17(23)19-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQONIYREOHSBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-{4-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5640223.png)

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)
![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)

![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640262.png)

![N,N-diethyl-4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5640266.png)

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)